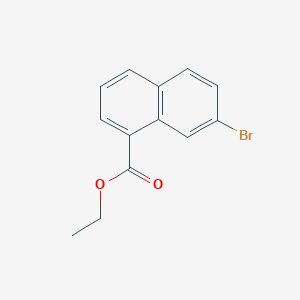
Ethyl 7-bromo-1-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-bromo-1-naphthoate: is an organic compound with the molecular formula C13H11BrO2. It is a derivative of naphthalene, where a bromine atom is substituted at the 7th position and an ethyl ester group is attached to the 1st position of the naphthalene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 7-bromo-1-naphthoate can be synthesized through a multi-step process. One common method involves the bromination of 1-naphthoic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator. The resulting 7-bromo-1-naphthoic acid is then esterified using ethanol and a dehydrating agent like sulfuric acid or thionyl chloride to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification steps are optimized for large-scale production, often using automated systems to control reaction conditions precisely .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 7-bromo-1-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions.
Major Products:
Substitution: Various substituted naphthoates depending on the nucleophile used.
Reduction: 7-bromo-1-naphthyl alcohol.
Hydrolysis: 7-bromo-1-naphthoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-bromo-1-naphthoate is utilized in several scientific research fields:
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 7-bromo-1-naphthoate involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-bromo-2-naphthoate: Similar structure but with the bromine atom at the 2nd position.
Ethyl 5-bromo-1-naphthoate: Bromine atom at the 5th position.
Ethyl 8-bromo-1-naphthoate: Bromine atom at the 8th position
Uniqueness: Ethyl 7-bromo-1-naphthoate is unique due to the specific positioning of the bromine atom, which influences its chemical reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct applications and interactions compared to its analogs .
Eigenschaften
Molekularformel |
C13H11BrO2 |
|---|---|
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
ethyl 7-bromonaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11BrO2/c1-2-16-13(15)11-5-3-4-9-6-7-10(14)8-12(9)11/h3-8H,2H2,1H3 |
InChI-Schlüssel |
AWAFBNGMVKZHTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC2=C1C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















